4-Ethoxy-3-(trifluoromethyl)phenylacetic acid
Overview
Description
“4-Ethoxy-3-(trifluoromethyl)phenylacetic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation . This process was applied to methoxy protected compounds .Molecular Structure Analysis
The molecular formula of “this compound” is C₁₁H₁₁F₃O₃ . Its molecular weight is 248.20 g/mol .Chemical Reactions Analysis
“4-(Trifluoromethyl)phenylacetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its InChI code is 1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16) .Scientific Research Applications
Synthesis and Intermediate Uses
4-Ethoxy-3-(trifluoromethyl)phenylacetic acid serves as a key intermediate in the synthesis of various pharmaceutical and chemical compounds. For example, it is involved in the efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a crucial intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This synthesis demonstrates an improvement in yield and purity over previous methods, highlighting its significance in the pharmaceutical industry (M. Salman et al., 2002).
Organic Chemistry and Synthesis of Derivatives
In the field of organic chemistry, this compound is used in creating functionalized (trifluoromethyl)benzenes and -pyridines. Its derivatives have been prepared by Wittig methylenation, leading to compounds like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which are then used in further chemical reactions (J. Volle & M. Schlosser, 2002). Additionally, its role in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid via simultaneous esterification and etherification is notable (W. Mi, 2006).
Applications in Medicinal Chemistry
In medicinal chemistry, this compound derivatives play a crucial role. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, is used as a building block for the preparation of various trifluoromethyl-substituted heteroarenes, crucial in synthesizing drugs like Celebrex® (celecoxib), a nonsteroidal anti-inflammatory drug (H. Sommer et al., 2017).
Peptide Synthesis
The compound also finds application in peptide synthesis. The trifluoro-3-oxo-1-butenyl group, derived from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is used as a protecting group for the N-H terminal of amino acids in peptide synthesis. This approach ensures the formation of peptide bonds without racemization, which is crucial in the synthesis of peptides and proteins (M. G. Gorbunova et al., 1991).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that the compound is used in suzuki–miyaura coupling reactions , which suggests that its targets may be related to this process.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid likely interacts with its targets through a process of oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway are the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura coupling reactions. By participating in these reactions, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which the compound participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a wide range of environmental conditions.
properties
IUPAC Name |
2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKZAJHRRGAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248854 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1206593-28-3 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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